molecular formula C15H11Cl2N3O2 B12041830 N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide

N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide

Cat. No.: B12041830
M. Wt: 336.2 g/mol
InChI Key: LCLOSBNQPAMFFG-GIJQJNRQSA-N
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Description

N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide is an organic compound with the molecular formula C15H11Cl2N3O2 This compound is characterized by the presence of a benzylideneamino group and a dichlorophenyl group attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the condensation reaction between benzylideneamine and 3,4-dichlorophenyl oxamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-benzylideneamino]-N-(2,3-dichlorophenyl)oxamide
  • N’-[(E)-benzylideneamino]-N-(4-chlorophenyl)oxamide
  • N’-[(E)-benzylideneamino]-N-(3,4-dimethylphenyl)oxamide

Uniqueness

N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide is unique due to its specific structural features, such as the presence of both benzylideneamino and dichlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C15H11Cl2N3O2/c16-12-7-6-11(8-13(12)17)19-14(21)15(22)20-18-9-10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

LCLOSBNQPAMFFG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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